4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Description
Properties
IUPAC Name |
4-[(2-chloroquinazolin-4-yl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-15-18-13-4-2-1-3-12(13)14(19-15)9-17-10-5-7-11(20)8-6-10/h1-8,17,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARWUXKDYXRIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)CNC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40837099 | |
| Record name | 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827030-83-1 | |
| Record name | 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol typically involves:
- Formation of the quinazoline ring system with chlorine substitution at the 2-position.
- Introduction of a chloromethyl group at the 4-position of quinazoline.
- Nucleophilic substitution of the chloromethyl group by the amino group of 4-aminophenol, yielding the target compound.
This approach leverages the reactivity of halogen substituents on quinazoline to facilitate nucleophilic aromatic substitution or nucleophilic aliphatic substitution.
Preparation of 2-Chloroquinazoline Derivatives
The quinazoline core is often prepared by cyclization reactions involving anthranilic acid derivatives or 2-aminobenzonitriles with formamide or related reagents. Chlorination at the 2-position can be achieved by treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which converts 2-hydroxy or 2-amino quinazolinones to 2-chloroquinazolines.
Introduction of the 4-(Chloromethyl) Group
Selective chloromethylation at the 4-position of the quinazoline ring is a critical step. This can be achieved by:
- Reacting 2-chloroquinazoline with formaldehyde and hydrochloric acid under controlled conditions to introduce a chloromethyl substituent at the 4-position.
- Alternatively, benzylic chlorination of a methyl group at position 4 can be performed using reagents such as N-chlorosuccinimide (NCS) under radical conditions.
Coupling with 4-Aminophenol
The key step involves nucleophilic substitution of the chloromethyl group by the amino group of 4-aminophenol:
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild bases such as triethylamine or potassium carbonate are used to deprotonate the amino group, enhancing nucleophilicity.
- The reaction is performed at elevated temperatures (50–100 °C) to facilitate substitution.
- The phenolic hydroxyl group remains unreacted under these conditions, allowing selective amine substitution.
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
- High-performance liquid chromatography (HPLC) is used to assess purity.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Anthranilic acid + formamide, heat | Cyclization to quinazolinone |
| 2 | POCl3 or SOCl2, reflux | Chlorination at 2-position to form 2-chloroquinazoline |
| 3 | Formaldehyde + HCl or NCS, controlled temp | Introduction of 4-(chloromethyl) substituent |
| 4 | 4-Aminophenol + base (e.g., K2CO3), DMF, heat | Nucleophilic substitution yielding target compound |
| 5 | Purification (recrystallization/column chromatography) | Isolation of pure product |
Research Findings and Optimization
- The nucleophilic substitution step is sensitive to solvent and base choice; polar aprotic solvents and mild bases provide higher yields and selectivity.
- Reaction times vary from several hours to overnight to ensure complete conversion.
- Avoiding harsh acidic or basic conditions preserves the phenolic hydroxyl group.
- Spectroscopic analysis confirms the substitution pattern and purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinazolinone formation | Anthranilic acid + formamide | 160–180 | 4–6 | 70–85 | Cyclization via heating |
| 2-Chlorination | POCl3, reflux | 100–120 | 3–5 | 80–90 | Chlorination of quinazolinone |
| 4-(Chloromethyl)ation | Formaldehyde + HCl or NCS | 0–25 | 2–4 | 60–75 | Electrophilic substitution |
| Amino substitution | 4-Aminophenol + K2CO3, DMF | 80–100 | 6–12 | 65–80 | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methylamino positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: : Nucleophiles such as ammonia, amines, and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones and hydroquinones.
Reduction: : 2-aminoquinazoline derivatives.
Substitution: : Various substituted quinazolines and amines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of chloroquine analogs, including derivatives like 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol, as inhibitors of viral enzymes such as the main protease (Mpro) of SARS-CoV-2. A study utilized an artificial neural network (ANN) to predict binding affinities and cytotoxicity, leading to the synthesis of several analogs with improved safety profiles compared to chloroquine. The synthesized compound demonstrated a significantly lower IC50 value (12 nM) and showed a favorable binding affinity (-7.8 kcal/mol) to Mpro, indicating its potential as a therapeutic candidate for COVID-19 .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A series of new compounds derived from similar structures were synthesized and evaluated against various cancer cell lines. For instance, derivatives with oxadiazole linkages exhibited significant anticancer activity against multiple types of cancer cells, suggesting that modifications to the phenolic structure can enhance efficacy . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring could lead to better anticancer activity.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety of new compounds. The synthesized this compound analogs were tested on murine fibroblast (L929) and human lung adenocarcinoma (A549) cell lines. Results showed that these analogs had a considerably safer profile compared to traditional chloroquine, with less than 50% cell viability loss at higher concentrations (500 µM) after extended exposure times .
Antibacterial Activity
Some derivatives of this compound have also exhibited antibacterial properties. Studies reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Synthesis and Characterization
The synthesis of this compound involves several steps, including reactions with various amines and phenolic compounds under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Tables
Case Study 1: COVID-19 Therapeutics
In a recent study, researchers designed a series of chloroquine analogs using computational methods to predict their efficacy against SARS-CoV-2 Mpro. Among them, this compound emerged as a leading candidate due to its favorable binding characteristics and reduced cytotoxicity compared to traditional chloroquine .
Case Study 2: Cancer Treatment
Another investigation focused on synthesizing derivatives based on the phenolic structure linked with oxadiazoles. The study found that specific substitutions led to enhanced anticancer properties, demonstrating the importance of structural modifications in drug design .
Mechanism of Action
The mechanism by which 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.
Pathways: : It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol with related compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|
| This compound | C₁₅H₁₃ClN₄O | 300.74 | 2-Chloroquinazoline, methylamino linker | Quinazoline |
| 4-[(4-Chlorophenyl)(2-methylpropylamino)methyl]phenol | C₁₇H₂₀ClNO | 289.80 | 4-Chlorophenyl, branched alkylamine | None |
| 4-{[6-Chloro-2-(methylthio)pyrimidin-4-yl]amino}phenol | C₁₁H₁₀ClN₃OS | 267.73 | Pyrimidine, methylthio group | Pyrimidine |
| 4-[(E)-(4-Nitrobenzylidene)amino]phenol | C₁₃H₁₀N₂O₃ | 242.23 | Schiff base, nitro group | None |
| 4-(Benzylamino)phenol | C₁₃H₁₃NO | 199.25 | Benzylamine | None |
Key Observations :
- Heterocyclic Influence: The quinazoline core in the target compound distinguishes it from pyrimidine-based analogues (e.g., ), which are smaller and may exhibit different electronic properties.
- Substituent Effects : The 2-chloro group in the target compound increases electronegativity, promoting hydrogen bonding and dipole interactions. In contrast, the methylthio group in the pyrimidine analogue () enhances lipophilicity .
Crystallographic and Intermolecular Features
- Hydrogen Bonding: The phenol -OH group in the target compound likely participates in O–H···N/O interactions, similar to the layered structures observed in 4-[(E)-(4-nitrobenzylidene)amino]phenol .
- π-π Stacking : The planar quinazoline ring may engage in stacking interactions, as seen in pyrimidine derivatives ().
- Disorder Phenomena: Unlike the "whole-molecule disorder" reported for some Schiff bases (), the target compound’s rigid quinazoline core may reduce crystallographic disorder .
Computational and Theoretical Insights
Biological Activity
The compound 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is a derivative of quinazoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of the chloro substituent and the amino group contributes to its reactivity and biological interactions.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 12 nM against the Mpro enzyme of SARS-CoV-2, suggesting potential as an antiviral agent .
Cytotoxicity Studies
A detailed cytotoxicity assessment was conducted using human lung adenocarcinoma (A549) and murine fibroblast (L929) cell lines. The results indicated that the compound exhibits lower cytotoxicity compared to chloroquine, with less than 50% cell viability loss at concentrations up to 500 μM after 48 hours .
| Compound | Cell Line | IC50 (μM) | Viability (%) at 500 μM |
|---|---|---|---|
| This compound | A549 | 500 | <50 |
| Chloroquine | A549 | <55.6 | Loss of viability |
| Chloroquine | L929 | >166 | Loss of viability |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and viral replication. The compound's structure allows it to interact with target proteins through molecular docking studies, revealing favorable binding affinities .
Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have shown promise as antimicrobial agents. Research indicates that modifications in the quinazoline structure can significantly affect their ability to inhibit biofilm formation and reduce virulence factors in pathogens like Pseudomonas aeruginosa .
Case Studies
- SARS-CoV-2 Inhibition : A study focused on the design and synthesis of analogs targeting the Mpro enzyme of SARS-CoV-2. The selected compound demonstrated a significant reduction in viral replication in vitro, highlighting its potential as a therapeutic candidate for COVID-19 .
- Antibacterial Screening : Another study evaluated a series of quinazoline derivatives against clinical strains of Pseudomonas aeruginosa. Compounds were screened for their ability to disrupt biofilm formation and lower pigment production, which are critical for bacterial virulence .
Q & A
Q. What are the standard synthetic routes for preparing 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-chloroquinazolin-4-ylmethyl chloride with 4-aminophenol in a polar aprotic solvent (e.g., DMF or DMSO) under inert conditions. Intermediates should be purified via column chromatography and characterized using FT-IR (C–N/C–Cl stretching at ~1,100–1,250 cm⁻¹) and ¹H/¹³C NMR (quinazoline protons at δ 7.5–8.5 ppm and phenolic –OH at δ 9–10 ppm). LC-MS can confirm molecular weight .
Q. How can hydrogen bonding and π-π interactions in the crystal structure of this compound be analyzed?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Resolve disorder in asymmetric units using SHELXL refinement tools . Hydrogen-bonding patterns (e.g., O–H···N or N–H···O) and π-π stacking (interplanar distances <3.5 Å) can be visualized with Mercury software. Compare bond lengths/angles to related structures (e.g., 4-[(E)-(4-nitro-benzylidene)amino]phenol) to validate intramolecular interactions .
Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (quinazoline and phenol rings) and methylene (–CH₂–) groups.
- FT-IR : Confirm N–H (3,300–3,500 cm⁻¹) and C–Cl (550–850 cm⁻¹) bonds.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak). Cross-reference with databases like Cambridge Structural Database (CSD) for similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
Methodological Answer: Employ Design of Experiments (DoE) to test variables:
- Temperature : 60–100°C (higher temps may accelerate side reactions).
- Solvent : Compare DMF (high polarity) vs. THF (moderate polarity).
- Catalyst : Add triethylamine to scavenge HCl and prevent protonation of the amine nucleophile. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify yields using HPLC .
Q. What computational methods can predict the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates:
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Validate assays : Use standardized protocols (e.g., MTT for cytotoxicity) and replicate experiments ≥3 times.
- Check solubility : DMSO stock solutions should be <0.1% to avoid cytotoxicity artifacts.
- SAR analysis : Compare with analogs (e.g., 4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-triazin-2-ylamino}-phenol) to identify critical substituents .
Q. What strategies can elucidate the mechanism of action in antimicrobial studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
